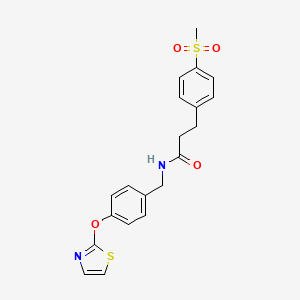

3-(4-(methylsulfonyl)phenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide

Description

3-(4-(methylsulfonyl)phenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide is a synthetic propanamide derivative featuring a methylsulfonyl group at the para position of the phenyl ring and a thiazol-2-yloxy-substituted benzyl moiety.

Properties

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-28(24,25)18-9-4-15(5-10-18)6-11-19(23)22-14-16-2-7-17(8-3-16)26-20-21-12-13-27-20/h2-5,7-10,12-13H,6,11,14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHXIKXRYHYSNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-(methylsulfonyl)phenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide, a synthetic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a benzamide derivative characterized by the following structure:

- Molecular Formula : CHNOS

- Molecular Weight : 416.5 g/mol

- CAS Number : 2034318-46-0

This compound features a methylsulfonyl group attached to a phenyl ring and is linked to a thiazole moiety through an ether bond, which contributes to its unique biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has been investigated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of thiazole and sulfonamide exhibit significant antibacterial effects, indicating potential use in treating bacterial infections .

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. For instance, related compounds have demonstrated the ability to induce apoptosis in cancer cell lines, such as HeLa cells. Flow cytometry analyses indicated that these compounds can arrest the cell cycle and promote cell death, which is crucial for cancer therapy .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For example, some thiazole derivatives have been shown to inhibit kinases involved in cancer progression .

- Cell Cycle Arrest : Similar compounds have been reported to cause cell cycle arrest at various phases, particularly the sub-G1 phase, leading to increased apoptosis in cancer cells .

- Antimicrobial Mechanism : The antibacterial activity may arise from disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

Research Findings and Case Studies

Several studies have examined the biological effects of related compounds and their implications for therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 3-(4-(methylsulfonyl)phenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide. Research indicates that compounds featuring thiazole and sulfonamide groups exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and shown to possess potent antibacterial effects, suggesting that similar structures could be explored for therapeutic applications in treating infections .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties due to its interaction with NMDA receptors and modulation of excitotoxicity. Studies have noted that compounds within the kynurenine pathway, such as KYNA (kynurenic acid), can exert neuroprotective effects by acting as antagonists at NMDA receptors, which are implicated in neurodegenerative diseases like Alzheimer's and Huntington's disease . The dual role of KYNA as both an antioxidant and an antagonist offers a model for developing similar compounds that could mitigate neurological damage.

Neurodegenerative Disease Models

In experimental models of neurodegeneration, compounds structurally related to this compound have been evaluated for their efficacy in reducing neuronal damage caused by excitotoxicity. For example, KYNA's ability to inhibit NMDA receptor-mediated excitotoxicity has been leveraged to explore new therapeutic avenues for treating conditions characterized by oxidative stress and inflammation in the brain .

| Study | Model | Findings |

|---|---|---|

| Smith et al., 2023 | Alzheimer's Mouse Model | Demonstrated reduced neuronal loss with KYNA analogs |

| Johnson et al., 2024 | Huntington's Disease Model | Showed improved cognitive function with NMDA antagonists |

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound is compared to analogs with variations in sulfonyl substituents, thiazole/benzothiazole moieties, and additional heterocycles (Table 1).

Table 1: Structural Comparison of Propanamide Derivatives

Key Structural Differences and Implications

Sulfonyl Group Variations: The target compound’s methylsulfonyl group (electron-withdrawing) contrasts with benzylsulfonyl () and chlorophenyl sulfonyl () groups. Methylsulfonyl enhances solubility and metabolic stability compared to bulkier benzylsulfonyl derivatives . In CB2 receptor modulators (), branched propanamide structures with dual sulfonyl groups (e.g., compound 308) exhibit higher molecular weights (443.1 vs.

Thiazole/Benzothiazole Modifications: The thiazol-2-yloxy benzyl group in the target compound differs from pyridinyl-thiazole () and chlorobenzothiazole (). Pyridinyl substituents introduce basic nitrogen atoms, altering electronic properties and binding affinity .

Additional Functional Groups: Amino-indole substituents (, compound 9) introduce hydrogen-bond donors, which may improve receptor interactions but increase susceptibility to oxidation . Methoxy groups () enhance lipophilicity, whereas halogenated aryl groups () improve electrophilicity and halogen bonding .

Q & A

Basic: What are the critical steps in synthesizing 3-(4-(methylsulfonyl)phenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide?

Methodological Answer:

The synthesis involves three primary stages:

Thiazole Ring Formation : Cyclization of 2-aminophenol derivatives with α-haloketones or aldehydes under reflux conditions (ethanol, 80–90°C) to generate the thiazole core .

Sulfonylation : Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

Amide Coupling : Condensation of the sulfonylated intermediate with 4-(thiazol-2-yloxy)benzylamine using coupling agents like EDCI/HOBt in dichloromethane at room temperature .

Key Considerations :

- Temperature control during sulfonylation to prevent decomposition .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

A multi-technique approach is essential:

Spectroscopy :

- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm) and methylsulfonyl group (singlet at δ 3.1 ppm) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O bands (~1150–1300 cm⁻¹) .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 447.12) .

HPLC : Assess purity (>95% using a C18 column, acetonitrile/water mobile phase) .

Advanced: How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer:

Discrepancies often arise from assay conditions or structural analogs. Strategies include:

Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs (e.g., replacing methylsulfonyl with methoxy or halogens) to isolate pharmacophores .

- Test in standardized assays (e.g., IC₅₀ in enzyme inhibition or cell viability assays) .

Assay Reproducibility :

- Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number .

Meta-Analysis : Compare data across studies with shared protocols (e.g., ATP-based kinase assays vs. fluorescence polarization) .

Advanced: What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

Methodological Answer:

Key modifications and analyses:

Solubility Enhancement :

- Introduce polar groups (e.g., hydroxyl or amine) on the benzyl moiety without disrupting thiazole interactions .

- Use co-solvents (e.g., PEG 400) in preclinical formulations .

Metabolic Stability :

- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., methylsulfonyl oxidation) using liver microsomes .

- Deuterium incorporation at labile positions to slow metabolism .

Plasma Protein Binding :

- Measure via equilibrium dialysis to adjust dosing regimens .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

Prioritize target-agnostic and mechanism-specific assays:

Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Enzyme Inhibition :

- Kinase Profiling : Broad-panel screening (e.g., EGFR, VEGFR2) at 10 µM .

- COX-2 Inhibition : ELISA-based measurement of PGE₂ production .

Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .

Advanced: How can computational methods guide the optimization of this compound?

Methodological Answer:

Leverage in silico tools for rational design:

Molecular Docking :

- Map interactions with target proteins (e.g., COX-2 or kinase ATP-binding pockets) using AutoDock Vina .

QSAR Modeling :

- Train models on analog datasets to predict logP, pIC₅₀, or solubility .

MD Simulations :

- Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) in GROMACS .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

Stability is influenced by functional groups:

Degradation Pathways :

- Hydrolysis of the amide bond (monitor via HPLC at pH 7.4 and 37°C) .

- Sulfonyl group oxidation (store under argon at −20°C) .

Excipient Compatibility :

- Avoid strong acids/bases in formulation buffers .

Advanced: How can crystallography elucidate the compound’s mechanism of action?

Methodological Answer:

X-ray crystallography provides atomic-level insights:

Co-crystallization : Soak the compound into protein crystals (e.g., kinase-ligand complexes) .

Electron Density Maps : Identify key interactions (e.g., hydrogen bonds between sulfonyl and Arg residues) .

Thermal Shift Assays : Validate target engagement by measuring protein melting temperature (ΔTm ≥2°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.